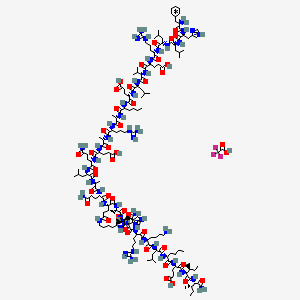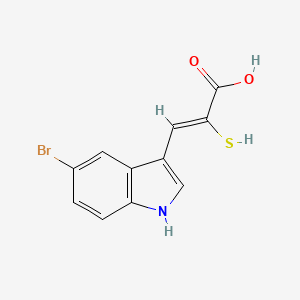![molecular formula C21H23ClN2O2 B10772449 2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile](/img/structure/B10772449.png)
2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile is a complex organic molecule. Its structural complexity lends it unique characteristics that make it of interest in various fields, such as medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile generally involves multiple steps:
Formation of the benzonitrile ring: : Starting with a suitable benzene derivative, introducing the nitrile and chloro functional groups through controlled nitration and halogenation.
Alkylation with the pyrrolidinyl group: : A Grignard reaction or a similar nucleophilic substitution could introduce the pyrrolidinyl group.
Final adjustments: : Adding the hydroxy group and ensuring the stereochemistry (R) and (S) configurations using chiral catalysts and conditions.
Industrial Production Methods
For large-scale production, optimizing each reaction step to ensure high yield and purity is crucial. Techniques like continuous flow synthesis and the use of robust catalysts are employed to maintain efficiency. Industrial methods may also involve different starting materials to economize costs and maximize output.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can be oxidized using agents such as PCC or KMnO₄ to yield corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can be facilitated by hydride donors, potentially converting nitriles to primary amines.
Substitution: : Halogen groups make it prone to nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: : Using pyridinium chlorochromate (PCC) in an anhydrous solvent.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Reagents like sodium methoxide or potassium cyanide.
Major Products
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of primary amines.
Substitution: : Formation of ethers or thiols depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile is used as an intermediate in the synthesis of more complex organic compounds, serving as a building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and the biochemical pathways involved in metabolism and signal transduction.
Medicine
Medicinally, it’s investigated for its potential therapeutic properties, possibly serving as a lead compound in drug development targeting specific biochemical pathways.
Industry
In the industrial sphere, it's employed in the formulation of specialty chemicals and materials, contributing to the development of novel polymers and resins.
Wirkmechanismus
The exact mechanism by which 2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile exerts its effects is dependent on its application. In medicinal chemistry, it may interact with cellular receptors or enzymes, influencing specific biochemical pathways. Its molecular structure allows it to engage in hydrogen bonding, van der Waals interactions, and possibly π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
2-chloro-6-hydroxybenzonitrile: : Lacks the pyrrolidinyl group.
6-[(2R)-2-hydroxy-3-(pyrrolidin-1-yl)propoxy]benzonitrile: : Missing the chloro group.
2-chloro-6-methoxybenzonitrile: : Contains a methoxy instead of a hydroxy group.
Its uniqueness lies in the combination of these functionalities, making it versatile for various synthetic and research applications.
Eigenschaften
Molekularformel |
C21H23ClN2O2 |
|---|---|
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
2-[(2R)-3-[(2S)-2-benzylpyrrolidin-1-yl]-2-hydroxypropoxy]-6-chlorobenzonitrile |
InChI |
InChI=1S/C21H23ClN2O2/c22-20-9-4-10-21(19(20)13-23)26-15-18(25)14-24-11-5-8-17(24)12-16-6-2-1-3-7-16/h1-4,6-7,9-10,17-18,25H,5,8,11-12,14-15H2/t17-,18+/m0/s1 |
InChI-Schlüssel |
HSTMYWDURDPUMY-ZWKOTPCHSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C[C@H](COC2=C(C(=CC=C2)Cl)C#N)O)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CC(N(C1)CC(COC2=C(C(=CC=C2)Cl)C#N)O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772366.png)
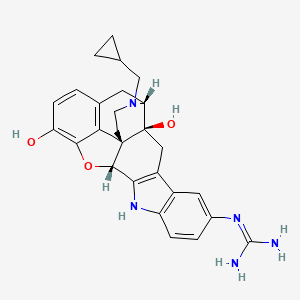
![(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10772379.png)

![(3R,5R)-7-[1-cyclohexyl-4-(4-fluorophenyl)-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10772392.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10772397.png)
![2-[3-(2-benzylpyrrolidin-1-yl)-2-hydroxypropoxy]-6-chlorobenzonitrile](/img/structure/B10772399.png)
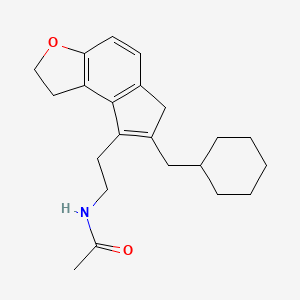
![6-[2-[(E)-2-[4-(morpholin-4-ylmethyl)phenyl]ethenyl]pyridin-4-yl]-1,7-dihydropyrrolo[3,2-e]pyrimidin-4-one](/img/structure/B10772424.png)
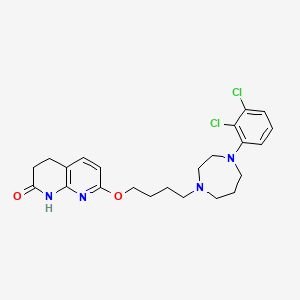
![7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one](/img/structure/B10772441.png)
